An In-depth Technical Guide to Ethyl 2-hydroxycyclopentanecarboxylate
An In-depth Technical Guide to Ethyl 2-hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxycyclopentanecarboxylate is a cyclic ester of significant interest as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. Due to a lack of available data in peer-reviewed literature, this document focuses on the chemical aspects of the molecule rather than biological activity or its direct role in drug development, where it primarily serves as an intermediate. All quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis from a key precursor are provided.
Chemical Structure and Properties
Ethyl 2-hydroxycyclopentanecarboxylate is a chiral molecule existing as different stereoisomers. The structural formula features a cyclopentane ring substituted with a hydroxyl group at the 2-position and an ethoxycarbonyl group at the 1-position.
Structural Formula:
Caption: Structural formula of Ethyl 2-hydroxycyclopentanecarboxylate.
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Ethyl 2-hydroxycyclopentanecarboxylate and its common precursor, Ethyl 2-oxocyclopentanecarboxylate.
| Property | Ethyl 2-hydroxycyclopentanecarboxylate | Ethyl 2-oxocyclopentanecarboxylate |
| Molecular Formula | C₈H₁₄O₃ | C₈H₁₂O₃ |
| Molecular Weight | 158.19 g/mol [1][2] | 156.18 g/mol [3][4] |
| CAS Number | 2315-21-1 (cis), 54972-10-0 (unspecified)[1][2] | 611-10-9[3][4] |
| Appearance | - | Clear colorless to light yellow liquid |
| Boiling Point | 129-130 °C at 42 mmHg[5] | 102-104 °C at 11 mmHg[4] |
| Density | - | 1.054 g/mL at 25 °C[4] |
| SMILES | CCOC(=O)C1CCCC1O[1][6] | CCOC(=O)C1CCCC1=O[4] |
| InChIKey | IIFIGGNBUOZGAB-UHFFFAOYNA-N[1][6] | JHZPNBKZPAWCJD-UHFFFAOYSA-N[4] |
Synthesis of Ethyl 2-hydroxycyclopentanecarboxylate
The synthesis of Ethyl 2-hydroxycyclopentanecarboxylate is typically achieved through the reduction of its corresponding ketoester, Ethyl 2-oxocyclopentanecarboxylate. A detailed experimental protocol for the synthesis of the precursor and its subsequent reduction are provided below.
Synthesis of Ethyl 2-oxocyclopentanecarboxylate (Precursor)
A common method for the synthesis of Ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation of diethyl adipate.
Experimental Protocol:
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Reaction:
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To a reaction vessel, add 950 g of toluene, 132 g of 98% sodium ethoxide, and 300 g of diethyl adipate.
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Heat the mixture to reflux.
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Monitor the reaction progress using gas chromatography until the concentration of diethyl adipate is less than 1%.
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Work-up:
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Once the reaction is complete, remove the ethanol byproduct by distillation.
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Cool the reaction mixture to 30 °C.
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Neutralize the mixture with a 30% solution of hydrochloric acid.
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Separate the organic and aqueous layers.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Perform vacuum fractionation of the dried organic phase at 83-88 °C / 5 mmHg to yield the final product.
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Reduction of Ethyl 2-oxocyclopentanecarboxylate to Ethyl 2-hydroxycyclopentanecarboxylate
The reduction of the ketone functionality in Ethyl 2-oxocyclopentanecarboxylate to a hydroxyl group can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.
Experimental Protocol (General Procedure):
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Reaction:
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Dissolve Ethyl 2-oxocyclopentanecarboxylate in a suitable protic solvent such as ethanol or methanol in a reaction flask.
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Cool the solution in an ice bath.
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Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. An excess of the reducing agent is typically used.
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After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up:
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Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride and any borate esters.
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Extract the product into an organic solvent such as ethyl acetate.
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Wash the organic layer with brine.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Purification:
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Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure Ethyl 2-hydroxycyclopentanecarboxylate.
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Synthesis Workflow:
Caption: Synthesis workflow for Ethyl 2-hydroxycyclopentanecarboxylate.
Spectroscopic Data
Spectroscopic data is crucial for the characterization of Ethyl 2-hydroxycyclopentanecarboxylate and its precursor.
Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate (Precursor)
| Spectroscopy Type | Key Data |
| ¹H NMR | Data available, typically showing signals for the ethyl group and the cyclopentanone ring protons. |
| ¹³C NMR | Data available, with characteristic peaks for the ketone and ester carbonyls. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |
| Infrared (IR) | Strong absorption bands for the ketone and ester carbonyl groups. |
Spectroscopic Data for Ethyl 2-hydroxycyclopentanecarboxylate
| Spectroscopy Type | Expected Key Features |
| ¹H NMR | Appearance of a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), and a signal for the proton on the carbon bearing the hydroxyl group. The signals for the ethyl group and other cyclopentane ring protons would also be present. |
| ¹³C NMR | The ketone carbonyl peak from the precursor would be absent, and a new peak for the carbon attached to the hydroxyl group would appear in the alcohol region of the spectrum. |
| Mass Spectrometry | A mass spectrum for the (1R,2S) isomer is available. |
| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group would be a key diagnostic feature, in addition to the C=O stretch of the ester. |
Applications in Organic Synthesis
The primary utility of Ethyl 2-hydroxycyclopentanecarboxylate lies in its role as a versatile intermediate in the synthesis of more complex molecules. The bifunctional nature of the molecule, possessing both a hydroxyl and an ester group on a cyclopentane scaffold, allows for a variety of subsequent chemical transformations. This makes it a valuable building block for the construction of natural products and other target molecules containing a cyclopentane ring system.
Logical Relationship of Functional Groups for Synthesis:
Caption: Potential synthetic transformations of Ethyl 2-hydroxycyclopentanecarboxylate.
Conclusion
Ethyl 2-hydroxycyclopentanecarboxylate is a valuable synthetic intermediate with a well-defined structure and accessible synthetic routes from commercially available starting materials. While information regarding its direct biological activity is scarce, its utility as a building block in organic synthesis is evident. This guide provides researchers and scientists with the foundational chemical knowledge, including synthesis protocols and expected analytical data, to effectively utilize this compound in their research endeavors. Further investigation into the stereoselective synthesis and applications of its various isomers could open new avenues for its use in the synthesis of complex target molecules.
